ethyl (1H-benzimidazol-2-ylmethyl)carbamate

Antifungal structure-activity relationship Benzimidazole carbamate pharmacology Negative control compound procurement

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate (CAS 887573-38-8) is a benzimidazole derivative characterized by a methylene (–CH₂–) bridge inserted between the benzimidazole C2 position and the ethyl carbamate side chain, yielding a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g·mol⁻¹. This methylene spacer distinguishes it from the directly attached carbamate esters typical of the benzimidazole carbamate antifungal class (e.g., carbendazim, benomyl) and confers distinct physicochemical properties, including a computed XLogP3 of 1.4, two hydrogen bond donors, and a topological polar surface area of 67 Ų.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 887573-38-8
Cat. No. B2993662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1H-benzimidazol-2-ylmethyl)carbamate
CAS887573-38-8
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCOC(=O)NCC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
InChIKeyKWTZPCXYWLUTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1H-benzimidazol-2-ylmethyl)carbamate (CAS 887573-38-8): Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl (1H-benzimidazol-2-ylmethyl)carbamate (CAS 887573-38-8) is a benzimidazole derivative characterized by a methylene (–CH₂–) bridge inserted between the benzimidazole C2 position and the ethyl carbamate side chain, yielding a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g·mol⁻¹ [1]. This methylene spacer distinguishes it from the directly attached carbamate esters typical of the benzimidazole carbamate antifungal class (e.g., carbendazim, benomyl) and confers distinct physicochemical properties, including a computed XLogP3 of 1.4, two hydrogen bond donors, and a topological polar surface area of 67 Ų [1]. The compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research programs that require a benzimidazole scaffold wherein the intrinsic microtubule-targeting antifungal activity has been eliminated through a defined structural modification [1].

Synthetic building block with benzimidazole scaffold
Negative control for antifungal carbamate mode‑of‑action studies
No intrinsic microtubule‑targeting activity due to methylene bridge

Why Ethyl (1H-benzimidazol-2-ylmethyl)carbamate Cannot Be Substituted by Generic Benzimidazole Carbamates for Targeted Research Applications


Procurement of a generic benzimidazole carbamate such as methyl 1H-benzimidazol-2-ylcarbamate (carbendazim) or ethyl 1H-benzimidazol-2-ylcarbamate (EBC) in place of ethyl (1H-benzimidazol-2-ylmethyl)carbamate introduces a critical structural variable: the presence versus absence of a methylene bridge between the heterocycle and the carbamate carbonyl. This single methylene insertion has been shown to abolish the hallmark fungistatic activity of the class [1]. Consequently, experiments designed to separate the scaffold’s physicochemical or target-engagement properties from its antimitotic antifungal action will be confounded if a directly conjugated carbamate analog is used. The methylene-bridged architecture also alters the conformational flexibility, hydrogen-bonding geometry, and metabolic liability of the molecule, making generic interchange scientifically invalid for any study where the absence of microtubule-targeting activity is a required control condition or where downstream synthetic elaboration at the methylene-linked nitrogen is planned [1].

Target compound
Ethyl (1H‑benzimidazol‑2‑ylmethyl)carbamate – methylene bridge present, fungistatic activity abolished.
Generic substitute
Carbendazim or ethyl 1H‑benzimidazol‑2‑ylcarbamate – directly conjugated carbamate, retains antifungal activity.
Generic substitution re‑introduces microtubule‑targeting activity, confounding antifungal‑specific readouts and scaffold‑hopping selectivity profiles.

Quantitative Differentiation Evidence for Ethyl (1H-benzimidazol-2-ylmethyl)carbamate Relative to Closest Structural Analogs


Loss of Fungistatic Activity Conferred by the Methylene Bridge Versus Carbendazim

Introduction of a methylene bridge between the benzimidazole ring and the carbamate carbonyl—the defining structural feature of ethyl (1H-benzimidazol-2-ylmethyl)carbamate—abolished fungistatic activity against Penicillium digitatum and Diplodia natalensis, whereas the directly linked methyl ester analog carbendazim retained potent activity in the same assay system [1]. This represents a qualitative on/off switch in biological activity driven by a single spacer atom, directly attributing functional differentiation to the target compound’s structure.

Fungistatic activity loss
Reported comparison
Inactive (target) vs Active (carbendazim)
Methylene bridge abolishes fungistatic activity observed in directly conjugated carbamates.
Qualitative on/off switch; assay vs Penicillium digitatum, Diplodia natalensis (Eckert & Rahm, 1979).
Antifungal structure-activity relationship Benzimidazole carbamate pharmacology Negative control compound procurement

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Carbendazim

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate displays a computed XLogP3 of 1.4 and bears two hydrogen bond donors (benzimidazole NH and carbamate NH), whereas carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) has a reported experimental logP of 1.38 and also two hydrogen bond donors [1][2]. The similar lipophilicity but distinct molecular topology—owing to the methylene spacer—shifts the spatial disposition of the carbamate carbonyl, potentially altering key interactions in target binding pockets while maintaining comparable membrane permeability. The target compound also possesses four rotatable bonds versus three in carbendazim, reflecting greater conformational flexibility [1].

Physicochemical profile
Computed / class-level
XLogP3 1.4, 4 rotatable bonds, TPSA 67 Ų
Similar lipophilicity to carbendazim but greater conformational freedom from methylene spacer.
Predicted values; experimental logP ~1.38 for carbendazim comparator.
Physicochemical property comparison LogP Drug-likeness Scaffold optimization

GPR35 Antagonism Results Distinguish Methylene-Bridged Carbamate from Bioactive Benzimidazole Congeners

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, ethyl (1H-benzimidazol-2-ylmethyl)carbamate (identified as EOS80136) was classified as inactive [1]. Although direct comparator data for other benzimidazole carbamates at GPR35 are not available within the same dataset, this result contrasts with the known polypharmacology of certain benzimidazole derivatives that engage aminergic and other GPCR targets. The inactivity at GPR35 provides a clean baseline for programs seeking benzimidazole scaffolds devoid of this specific off-target liability.

GPR35 antagonism
Supporting evidence
Inactive in primary screening assay
Provides GPR35‑sparing baseline for selectivity profiling of benzimidazole libraries.
Single assay result; class‑level inference; direct comparator data not available.
GPR35 receptor pharmacology Orphan GPCR screening Benzimidazole selectivity profiling

Recommended Research and Industrial Application Scenarios for Ethyl (1H-benzimidazol-2-ylmethyl)carbamate Based on Verified Differentiation Evidence


Negative Control for Antifungal Benzimidazole Carbamate Mode-of-Action Studies

When screening novel benzimidazole derivatives for antifungal activity or investigating the tubulin-binding mechanism of carbendazim-class compounds, ethyl (1H-benzimidazol-2-ylmethyl)carbamate serves as a structurally matched inactive control. Its methylene bridge ablates the fungitoxic activity documented for carbendazim [1], enabling researchers to attribute any observed antifungal effect in test compounds to structural features beyond those shared with the control scaffold. This application is directly supported by the Eckert & Rahm (1979) structure-activity relationship data.

Scaffold-Hopping Starting Point for Non-Antifungal Benzimidazole Lead Discovery

Medicinal chemistry programs aiming to explore benzimidazole-based inhibitors of kinases, GPCRs, or protein-protein interactions can employ this compound as a fragment-like starting scaffold that retains benzimidazole physicochemical properties (XLogP3 = 1.4; MW = 219.24) while eliminating the antifungal pharmacophore [1]. The documented GPR35 inactivity [2] further supports its use in selectivity-driven lead optimization where antifungal off-target effects are undesirable.

Synthetic Intermediate for 2-Aminomethylbenzimidazole-Derived Ligands and Probes

The ethyl carbamate protecting group and the methylene-linked nitrogen provide orthogonal synthetic handles for sequential deprotection and functionalization. This makes the compound a practical building block for generating 2-aminomethylbenzimidazole libraries used in coordination chemistry, metal-sensing probes, and bioactive molecule synthesis. The absence of intrinsic antifungal activity eliminates confounding biological readouts when the final conjugates are tested in cellular assays [1].

Selectivity Panel Component for GPCR Off-Target Profiling of Benzimidazole-Containing Drug Candidates

Given its documented inactivity at GPR35 [2], this compound can serve as a benzimidazole-class representative in selectivity panels designed to flag GPCR engagement by more advanced benzimidazole leads. Its distinct methylene-bridged topology makes it a useful comparator for assessing the contribution of direct benzimidazole-carbamate conjugation to receptor binding, aiding in the deconvolution of structure-activity relationships across aminergic and orphan GPCR targets.

Application
Selection Property
Validation Focus
Negative control for antifungal carbamate mode‑of‑action studies
Methylene‑bridged scaffold lacking fungistatic activity
Confirm absence of antifungal effect in target assay vs. carbendazim
Scaffold‑hopping starting point for non‑antifungal benzimidazole leads
Benzimidazole physicochemical profile without antifungal pharmacophore
Verify lack of tubulin binding and selectivity over kinase/GPCR off‑targets
Synthetic intermediate for 2‑aminomethylbenzimidazole libraries
Orthogonal ethyl carbamate protecting group and methylene‑linked amine
Validate deprotection efficiency and coupling yields under intended chemistry
GPCR off‑target profiling component for benzimidazole drug candidates
Documented GPR35 inactivity in primary screening
Confirm selectivity across a broader GPCR panel; ensure no confounding activity
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